

# PRT-060318 storage conditions stability

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Compound Focus: **PRT-060318**

Cat. No.: S548131

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## Storage & Handling Specifications

The table below summarizes the key storage and stability information for different forms of **PRT-060318**:

Property	PRT-060318 (Freebase)	PRT-060318 2HCl Salt
Appearance	Solid (Light yellow to yellow) [1]	Information not specified in sources
Molecular Weight	340.42 g/mol [2] [1] [3]	413.34 g/mol [4] [5]
Recommended Storage	Powder: -20°C for 3 years [1] [3]	Information not specified in sources
Solution Storage	-80°C for 2 years; -20°C for 1 year [1]	Information not specified in sources
Shipping Conditions	Room temperature [2] [4]	Room temperature [4] [5]
Stability Data	Stable for one month at room temperature during shipping [2]	Stable for one month at room temperature during shipping [4]

## Solubility & Stock Solution Preparation

Preparing stock solutions correctly is critical for experimental reproducibility. Below are the solubility properties and preparation guidelines.

Solvent	PRT-060318 (Freebase) Solubility	PRT-060318 2HCl Salt Solubility
DMSO	Information not specified in sources	75 mg/mL (181.44 mM) [4] [5]
Water	25 mg/mL (73.44 mM); requires ultrasonic treatment [1]	75 mg/mL (181.44 mM) [4] [5]
PBS	25 mg/mL (73.44 mM); requires ultrasonic treatment [1]	Information not specified in sources
Ethanol	Information not specified in sources	Insoluble [4]

#### Key Preparation Notes:

- **Solubility Variation:** Manufacturers note that actual solubility may differ slightly due to normal batch-to-batch variations [2] [4].
- **Solution Stability:** For the freebase, prepared stock solutions in water should be aliquoted and stored at -80°C for 2 years or -20°C for 1 year to prevent inactivation from repeated freeze-thaw cycles [1].
- **In Vivo Formulations:** For the 2HCl salt, a clear solution of **75 mg/mL in pure water** is a validated in vivo formulation. A **5 mg/mL homogeneous suspension** using a 1% CMC-Na solution is also described [4] [5]. These formulations should be used immediately for optimal results [5].

## Experimental Protocol Overview

The cited research demonstrates the use of **PRT-060318** in both in vitro and in vivo settings.

#### In Vitro Platelet Aggregation Assay [6]

- **Purpose:** To evaluate the inhibitory effect of **PRT-060318** on HIT immune complex-induced platelet activation.
- **Procedure:**
  - Prepare human platelet-rich plasma (PRP) from healthy donors.
  - Pre-incubate PRP with **PRT-060318** (0-3 µM) for 15 minutes at 37°C with stirring.

- Induce aggregation by adding HIT-like antibody (KKO, final concentration 80 µg/mL) to the PRP containing pre-formed heparin-PF4 complexes.
- Measure the final percentage aggregation. **PRT-060318** completely inhibits aggregation at these concentrations.

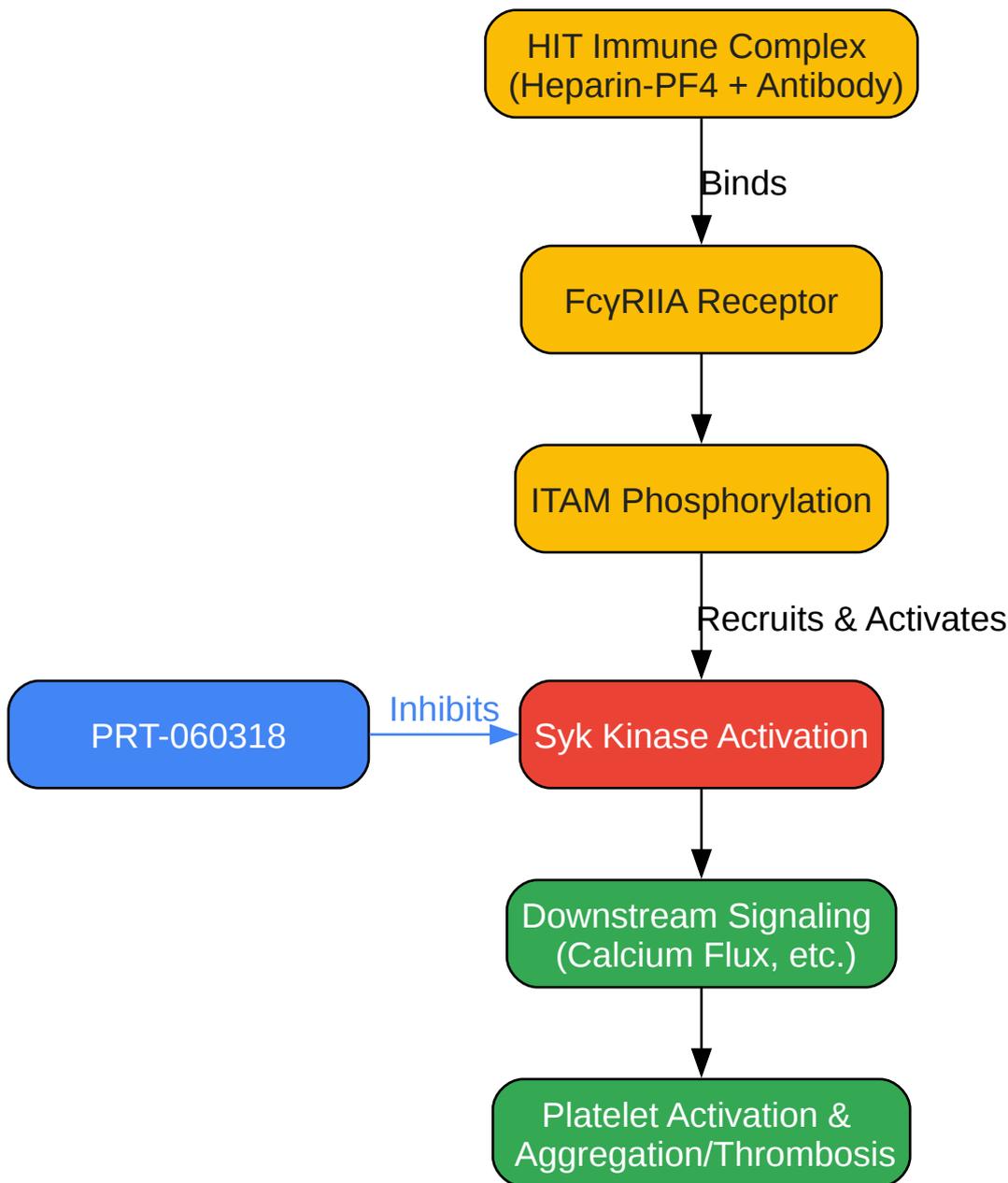
### In Vivo Administration in a HIT Mouse Model [6]

- **Purpose:** To assess the efficacy of **PRT-060318** in preventing HIT-induced thrombocytopenia and thrombosis.
- **Procedure:**
  - Use transgenic HIT model mice.
  - Administer **PRT-060318** at **30 mg/kg body weight**, orally via gavage, twice daily for 7 days.
  - Control group receives vehicle (sterile water) only.
  - Induce HIT by injecting a HIT-like antibody (KKO) and heparin subcutaneously.
  - Monitor platelet counts over time and assess thrombosis in the lungs.

## Mechanism of Action & Signaling Pathway

**PRT-060318** is a novel, highly selective inhibitor of the tyrosine kinase **Syk** (spleen tyrosine kinase), with a reported IC<sub>50</sub> of 4 nM in cell-free assays [4] [5] [1]. Its primary mechanism in the context of HIT and thrombosis is through blocking the **FcγRIIA signaling pathway** in platelets [6].

The following diagram illustrates the signaling pathway that **PRT-060318** inhibits:



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This inhibition is selective, as **PRT-060318** blocks activation through the **GPVI/FcRγ ITAM receptor complex** but does not affect platelet activation via G-protein coupled receptors, such as those for ADP or thrombin [4] [5].

## Frequently Asked Questions

**What is the difference between PRT-060318 and PRT-060318 2HCl?** The core active molecule is the same. **PRT-060318 2HCl** is a salt form of the compound, which generally offers improved water solubility, as reflected in the data. The 2HCl salt has a higher molecular weight (413.34 vs. 340.42), which must be accounted for when calculating molar concentrations [4] [1].

**Can PRT-060318 be used in vivo?** Yes. The compound has demonstrated efficacy in animal models. The 2HCl salt form is noted for its oral bioavailability, and a specific in vivo formulation of 75 mg/mL in water has been validated [4] [5] [6].

**What is a major stability consideration for stock solutions?** Prepared aqueous stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation and loss of biological activity [1].

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